molecular formula C13H19ClO3S B8498207 6-Chlorohexyl-p-Toluenesulfonate

6-Chlorohexyl-p-Toluenesulfonate

Cat. No.: B8498207
M. Wt: 290.81 g/mol
InChI Key: IPTTTZZTBXAKPV-UHFFFAOYSA-N
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Description

6-Chlorohexyl-p-toluenesulfonate (CHT) is a sulfonate ester with the molecular formula C₁₃H₁₉ClO₃S and a molecular weight of 302.81 g/mol. Structurally, it consists of a 6-chlorohexyl chain linked to a p-toluenesulfonyl group. This compound is primarily utilized in organic synthesis as an alkylating agent, where the tosyl group acts as a superior leaving group in nucleophilic substitution (SN2) reactions . Its synthesis typically involves reacting 6-chlorohexanol with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., triethylamine or pyridine), analogous to methods described for related tosylates .

Key properties inferred from structural analogs:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water, similar to other sulfonate esters .
  • Reactivity: The chlorine atom at the terminal position enhances electrophilicity, facilitating displacement reactions.

Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

6-chlorohexyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H19ClO3S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3

InChI Key

IPTTTZZTBXAKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares CHT with structurally related sulfonate esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
6-Chlorohexyl-p-toluenesulfonate C₁₃H₁₉ClO₃S 302.81 Tosyl group, chlorohexyl chain Alkylation reactions, intermediates
Methyl p-toluenesulfonate C₈H₁₀O₃S 186.22 Tosyl group, methyl chain Methylation agent, DNA/RNA studies
Ethyl p-toluenesulfonate C₉H₁₂O₃S 200.25 Tosyl group, ethyl chain Ethylation reactions
1-[(p-TsO)-9-Allyl-3,6,9-Trioxaoctane C₁₆H₂₄O₆S 344.42 Tosyl group, allyl-polyether chain Polymer chemistry, phase-transfer catalysis

Key Observations :

  • Chain Length and Reactivity: Longer alkyl chains (e.g., CHT’s hexyl group) increase lipophilicity, making CHT more suitable for reactions requiring non-polar environments. However, steric hindrance from the hexyl chain may reduce SN2 reaction rates compared to methyl or ethyl tosylates .

Q & A

Basic Synthesis Methodology

Q: What is a standard method for synthesizing 6-Chlorohexyl-p-Toluenesulfonate in laboratory settings? A: A common approach involves reacting 6-chlorohexanol with p-toluenesulfonyl chloride (TosCl) in an anhydrous solvent (e.g., dichloromethane or THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. The reaction typically proceeds at 0–25°C for 4–12 hours. After quenching with water, the product is extracted using organic solvents and purified via recrystallization or column chromatography .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve yield and selectivity? A: Key variables include:

  • Catalyst selection: Composite catalysts (e.g., phase-transfer agents) enhance TosCl activation .
  • Temperature control: Lower temperatures (0–5°C) minimize side reactions like hydrolysis .
  • Solvent choice: Non-polar solvents (e.g., CCl₄) reduce byproduct formation during chlorosulfonation .
    Kinetic studies using in-situ NMR or HPLC monitoring can identify rate-limiting steps and optimal stoichiometry .

Basic Purification Techniques

Q: What purification methods are effective for isolating this compound? A:

  • Crystallization: Use ethanol/water mixtures to exploit solubility differences. Larger crystal formation improves separation efficiency .
  • Column chromatography: Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) resolves sulfonate derivatives .

Advanced Mechanistic Studies

Q: How can the sulfonation mechanism be investigated to understand regioselectivity? A: Isotopic labeling (e.g., deuterated TosCl) paired with kinetic isotope effect (KIE) studies elucidates nucleophilic attack pathways. Computational methods (DFT calculations) model transition states to predict steric and electronic influences .

Basic Analytical Characterization

Q: Which analytical techniques validate the purity and structure of the compound? A:

  • ¹H/¹³C NMR: Confirm sulfonate ester formation (δ 7.6–7.8 ppm for aromatic protons; δ 70–75 ppm for sulfonate-O-CH₂) .
  • GC-MS: Detect volatile impurities (e.g., unreacted TosCl) with electron ionization .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported yields or byproduct profiles? A: Systematically test variables:

  • Reagent purity: Impurities in TosCl (e.g., residual H₂SO₄) may alter reaction pathways .
  • Moisture control: Hydrolysis side reactions can occur if solvents are not rigorously dried .
    Reproducibility studies under controlled conditions (e.g., inert atmosphere) clarify inconsistencies .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound? A:

  • PPE: Tight-fitting goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhaling volatile sulfonyl chloride byproducts .
  • Storage: Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis .

Advanced Stability Assessment

Q: How does the compound degrade under varying storage conditions? A: Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis identify degradation products (e.g., toluenesulfonic acid). FTIR monitoring detects hydrolysis via O-H stretching (3400–3600 cm⁻¹) .

Advanced Stereochemical Considerations

Q: Does the tosyl group influence stereochemical outcomes in downstream reactions? A: The bulky tosyl group can induce steric hindrance in SN2 reactions, favoring retention of configuration. Chiral HPLC or polarimetry quantifies enantiomeric excess in derivatives .

Byproduct Identification and Mitigation

Q: How can byproducts from incomplete reactions be characterized and minimized? A:

  • TLC/HPLC: Monitor reaction progress with UV-active markers (Rf ≈ 0.5 in 7:3 hexane/EtOAc) .
  • Quenching protocols: Rapid cooling and neutralization (NaHCO₃) reduce hydrolysis byproducts .

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